Tromantadine

Catalog No.
S007015
CAS No.
53783-83-8
M.F
C16H28N2O2
M. Wt
280.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tromantadine

CAS Number

53783-83-8

Product Name

Tromantadine

IUPAC Name

N-(1-adamantyl)-2-[2-(dimethylamino)ethoxy]acetamide

Molecular Formula

C16H28N2O2

Molecular Weight

280.41 g/mol

InChI

InChI=1S/C16H28N2O2/c1-18(2)3-4-20-11-15(19)17-16-8-12-5-13(9-16)7-14(6-12)10-16/h12-14H,3-11H2,1-2H3,(H,17,19)

InChI Key

UXQDWARBDDDTKG-UHFFFAOYSA-N

SMILES

Array

Synonyms

D 41, N-(1-adamantyl)-2-(2-dimethylaminoethoxy)acetamide, tromantadin, tromantadine, tromantadine monohydrochloride, tromantadine monohydrochloride, monohydrate, tromantidine, Viru-Merz, Viru-Merz serol, Viru-Serol

Canonical SMILES

CN(C)CCOCC(=O)NC12CC3CC(C1)CC(C3)C2

The exact mass of the compound Tromantadine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Bridged-Ring Compounds - Adamantane - Supplementary Records. It belongs to the ontological category of secondary carboxamide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tromantadine (CAS 53783-83-8) is a highly lipophilic adamantane derivative formulated primarily as a hydrochloride salt to balance aqueous solubility with lipid membrane penetration. In industrial and pharmaceutical procurement, it is distinctively valued as a non-nucleoside antiviral active pharmaceutical ingredient (API) targeting Herpes Simplex Virus (HSV). Unlike standard nucleoside analogs that strictly target DNA replication, tromantadine's specific dimethylaminoethoxyacetamide side chain enables it to interact directly with host cell phospholipid bilayers, providing a differentiated mechanism of action that is highly relevant for topical antiviral formulations and therapies targeting resistant viral strains [1].

Attempting to substitute tromantadine with either its parent compound, amantadine, or standard in-class antivirals like acyclovir results in fundamental efficacy failures. While amantadine is structurally related, it lacks the specific side chain required to stabilize cellular membranes against HSV-induced fusion, rendering it completely inactive against HSV [1]. Conversely, acyclovir is a nucleoside analog that requires activation by viral thymidine kinase (TK); substituting tromantadine with acyclovir compromises efficacy against TK-deficient or mutated HSV strains, which account for 5–7% of clinical infections [2]. Therefore, tromantadine cannot be generically replaced in formulations requiring kinase-independent, fusion-inhibiting antiviral activity.

Efficacy Against Acyclovir-Resistant Strains via Kinase-Independent Mechanism

Tromantadine provides a critical procurement advantage for formulations targeting resistant viral strains because its activation is entirely independent of viral enzymes. Unlike acyclovir, which relies on viral thymidine kinase for phosphorylation and activation, tromantadine acts directly on the cell membrane and viral entry/assembly processes. This allows tromantadine to maintain full efficacy against acyclovir-resistant HSV strains, which represent approximately 5-7% of all HSV infections[1].

Evidence DimensionDependence on viral thymidine kinase (TK) for activation
Target Compound DataTromantadine: 0% dependence (active against TK-mutant strains)
Comparator Or BaselineAcyclovir: 100% dependence (inactive against TK-mutant strains)
Quantified DifferenceMaintains efficacy in the 5-7% of HSV cases exhibiting acyclovir resistance
ConditionsIn vitro and clinical evaluation of acyclovir-resistant HSV strains

Ensures that APIs procured for topical antiviral gels remain effective even when standard nucleoside therapies fail due to viral mutation.

Phospholipid Bilayer Stabilization vs. Amantadine

Despite sharing an adamantane core, tromantadine and amantadine exhibit opposing effects on host cell membranes. Tromantadine acts as a potent stabilizer of the bilayer phase, preventing the viral-induced cell-cell fusion (syncytia) required for HSV infection. Quantitative differential scanning calorimetry (DSC) demonstrates that at a 0.33 mol fraction, tromantadine raises the bilayer-to-hexagonal phase transition temperature of synthetic dielaidoylphosphatidylethanolamine (DEPE) by +0.46°C. In contrast, amantadine at a similar concentration (0.30 mol fraction) disrupts phospholipid packing, lowering the transition temperature by -0.57°C [1].

Evidence DimensionBilayer-to-hexagonal phase transition temperature change (ΔT) in DEPE
Target Compound DataTromantadine: +0.46°C (at 0.33 mol fraction)
Comparator Or BaselineAmantadine: -0.57°C (at 0.30 mol fraction)
Quantified Difference1.03°C net difference in phase transition stabilization
ConditionsDifferential Scanning Calorimetry (DSC) of model DEPE phospholipid membranes

Proves that the parent adamantane cannot be used as a low-cost substitute for tromantadine in applications requiring viral membrane fusion inhibition.

Dual-Stage Viral Replication Inhibition vs. DNA Synthesis Inhibitors

Tromantadine differentiates itself from standard DNA polymerase inhibitors by arresting both early and late stages of the viral life cycle. In Vero and HEp-2 cell assays, tromantadine completely inhibits HSV-1 production at doses of 500 µg to 1 mg. Crucially, virion and viral polypeptide synthesis are halted whether the compound is added at the exact time of infection (blocking early penetration) or 4 hours post-infection (blocking late assembly and release) [1]. This dual-action profile prevents the virus from relying solely on DNA replication bypass mechanisms.

Evidence DimensionStages of viral life cycle inhibited
Target Compound DataTromantadine: Inhibits early (penetration) and late (assembly/release) events
Comparator Or BaselineStandard Nucleoside Analogs (e.g., Acyclovir): Inhibit only mid-stage DNA replication
Quantified DifferenceComplete inhibition of virus production (at 500 µg - 1 mg) even when administered 4 hours post-infection
ConditionsVero and HEp-2 cell cultures infected with HSV-1 (KOS strain)

Provides formulation developers with a multi-target API that reduces the likelihood of rapid viral mutation and resistance compared to single-target nucleoside analogs.

Topical Antiviral Gel Formulation for Acyclovir-Resistant Strains

Because tromantadine does not require activation by viral thymidine kinase, it is the active pharmaceutical ingredient (API) of choice for developing topical treatments aimed at the 5-7% of HSV infections that exhibit resistance to standard acyclovir therapies [1].

Biochemical Probes for Membrane Fusion and Syncytia Inhibition

Due to its quantifiable ability to raise the bilayer-to-hexagonal phase transition temperature in model phospholipids, tromantadine is highly valuable in virology research as a stabilizing probe to study and inhibit viral-induced cell-cell fusion events, outperforming disruptive analogs like amantadine [2].

Development of Dual-Action Antiviral Therapeutics

Tromantadine's capacity to block both early viral penetration and late-stage assembly makes it a highly effective candidate for multi-stage antiviral drug development, offering a broader window of therapeutic intervention (up to 4 hours post-infection in vitro) than conventional DNA synthesis inhibitors [3].

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

280.215078140 Da

Monoisotopic Mass

280.215078140 Da

Heavy Atom Count

20

UNII

H191JFG8WA

Related CAS

41544-24-5 (mono-hydrochloride)

Pharmacology

Tromantadine is a cyclic amine with activity against herpes simplex virus. Tromantadine inhibits absorption of virions to cell surfaces, as well as penetration and uncoating of the virus.

MeSH Pharmacological Classification

Antiviral Agents

ATC Code

D - Dermatologicals
D06 - Antibiotics and chemotherapeutics for dermatological use
D06B - Chemotherapeutics for topical use
D06BB - Antivirals
D06BB02 - Tromantadine
J - Antiinfectives for systemic use
J05 - Antivirals for systemic use
J05A - Direct acting antivirals
J05AC - Cyclic amines
J05AC03 - Tromantadine

Other CAS

53783-83-8

Wikipedia

Tromantadine

Dates

Last modified: 09-13-2023
[1]. Rosenthal KS, et al. Tromantadine: inhibitor of early and late events in herpes simplex virus replication. Antimicrob Agents Chemother. 1982 Dec;22(6):1031-6.[2]. Cheetham JJ, et al. Comparison of the interaction of the anti-viral chemotherapeutic agents amantadine and tromantadine with model phospholipid membranes. Biosci Rep. 1987 Mar;7(3):225-30.

Explore Compound Types